molecular formula C22H26O9 B3028231 Crocin 5 CAS No. 174916-30-4

Crocin 5

Cat. No.: B3028231
CAS No.: 174916-30-4
M. Wt: 434.4 g/mol
InChI Key: CAQFFFVKIWJMFU-VLKFUWSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocin 5 is a bioactive compound that belongs to the family of crocins, which are glycosylated derivatives of crocetin. Crocins are primarily found in the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. This compound is known for its vibrant color and various therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Crocin 5 can be synthesized through a series of enzymatic reactions involving the cleavage of zeaxanthin to produce crocetin, followed by glycosylation to form crocin derivatives. The key enzymes involved in this process include zeaxanthin cleavage dioxygenase and glycosyltransferases .

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis using genetically engineered Escherichia coli. This method utilizes a heterologous pathway where genes encoding the necessary enzymes are introduced into E. coli, allowing for the efficient production of crocetin and its glycosylated derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

Crocin 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include crocetin, various crocin derivatives, and other glycosylated compounds .

Scientific Research Applications

Crocin 5 has a wide range of scientific research applications:

Mechanism of Action

Crocin 5 exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crocin 5 is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and therapeutic efficacy. Compared to other crocins, this compound has shown distinct pharmacokinetic properties and a broader range of biological activities .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O9/c23-15-16-19(27)20(28)21(29)22(30-16)31-18(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(24)25/h1-14,16,19-23,27-29H,15H2,(H,24,25)/b2-1+,5-3+,6-4+,9-7+,10-8+,13-11+,14-12+/t16-,19-,20+,21-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQFFFVKIWJMFU-VLKFUWSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crocin 5
Reactant of Route 2
Crocin 5
Reactant of Route 3
Crocin 5
Reactant of Route 4
Crocin 5
Reactant of Route 5
Crocin 5
Reactant of Route 6
Crocin 5

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